molecular formula C13H20N2O2 B2768948 3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA CAS No. 883095-34-9

3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA

Cat. No.: B2768948
CAS No.: 883095-34-9
M. Wt: 236.315
InChI Key: GIFYSRSYORMVRS-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Functionalities in Organic Synthesis and Industrial Chemistry

The urea functionality is a cornerstone in both organic synthesis and industrial chemistry due to its versatile reactivity and the properties it confers upon molecules. In organic synthesis, urea and its derivatives are utilized as key intermediates and reagents. researchgate.net They can participate in a variety of chemical transformations, including the formation of heterocyclic compounds and as precursors to isocyanates. nih.govorganic-chemistry.org The hydrogen bonding capabilities of the urea group, acting as both a hydrogen bond donor and acceptor, are crucial in molecular recognition and catalysis. nih.gov

Industrially, urea is produced on a massive scale, primarily for use as a nitrogen-release fertilizer in agriculture. vgschemicals.com.autaishaninc.com Beyond agriculture, urea derivatives are integral to the production of polymers, most notably urea-formaldehyde resins, which are used in adhesives, laminates, and molded objects. taishaninc.comchemxpert.compcc.eu These resins are valued for their durability and cost-effectiveness. chemxpert.com Urea is also used in the automotive industry as a key component of diesel exhaust fluid to reduce harmful nitrogen oxide emissions, in the textile industry to improve dye fixation, and in the production of various chemicals, including melamine. vgschemicals.com.autaishaninc.compcc.eu

Overview of the Chemical Landscape of Asymmetrically Substituted Ureas

Asymmetrically substituted ureas, where the two nitrogen atoms of the urea core are bonded to different substituents, represent a particularly interesting subclass. The asymmetry in these molecules can lead to specific biological activities and unique material properties. The synthesis of asymmetrical ureas can be challenging, as reactions often produce a mixture of symmetrical and asymmetrical products. acs.orgorganic-chemistry.org

Various synthetic strategies have been developed to achieve the selective synthesis of asymmetrically substituted ureas. These methods often involve the use of isocyanate intermediates, which can be reacted with a desired amine. nih.gov Other approaches utilize safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or employ catalytic systems to control the reaction's selectivity. nih.govresearchgate.net Recent research has also explored catalyst-free methods for the synthesis of asymmetric ureas. acs.orgorganic-chemistry.org The development of efficient and selective synthetic routes to asymmetrically substituted ureas remains an active area of research, driven by their potential in medicinal chemistry and materials science. mdpi.com

Rationale for Comprehensive Research on 3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA within Academic Contexts

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of structurally similar compounds and the general interest in asymmetrically substituted ureas.

The structure of this compound combines a bulky, non-polar tert-butyl group with an electron-donating ethoxy-substituted phenyl ring. This specific combination of substituents could lead to interesting properties. The tert-butyl group can influence the compound's solubility, crystal packing, and steric interactions with biological targets. The 4-ethoxyphenyl group is a common motif in medicinal chemistry and can impact the electronic properties and metabolic stability of the molecule.

Academic research into this compound would likely aim to:

Develop and optimize synthetic routes to this specific asymmetrically substituted urea.

Characterize its solid-state structure through techniques like X-ray crystallography to understand its intermolecular interactions.

Investigate its potential as a building block for more complex molecules, such as pharmaceuticals or agrochemicals.

Explore its potential biological activity, drawing parallels to other substituted ureas that have shown a wide range of therapeutic effects.

The parent compound, (4-ethoxyphenyl)urea, also known as dulcin, was formerly used as an artificial sweetener, indicating that this chemical scaffold can interact with biological systems. hmdb.canih.gov Therefore, the addition of a tert-butyl group in this compound could be a strategy to modulate such interactions and explore new potential applications.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 883095-34-9 bldpharm.comchiralen.com
Molecular Formula C13H20N2O2 bldpharm.com
Molecular Weight 236.31 g/mol bldpharm.com
SMILES Code O=C(NC(C)(C)C)NC1=CC=C(OCC)C=C1 bldpharm.com

Properties

IUPAC Name

1-tert-butyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-17-11-8-6-10(7-9-11)14-12(16)15-13(2,3)4/h6-9H,5H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYSRSYORMVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Tert Butyl 1 4 Ethoxyphenyl Urea and Analogous N Substituted Ureas

Classical Approaches for Urea (B33335) Synthesis

The foundational methods for synthesizing N-substituted ureas have been well-established for decades and are still widely employed in both academic and industrial settings. rsc.org These classical routes typically involve the use of highly reactive intermediates to construct the urea backbone.

Phosgene (B1210022) and Phosgene-Equivalent-Mediated Routes

Historically, the reaction of amines with phosgene (COCl₂) has been a primary method for producing ureas. nih.gov This process generally involves the initial formation of an isocyanate intermediate, which then reacts with another amine to yield the desired urea. nih.gov While effective, the extreme toxicity of phosgene gas has led to the development and use of safer, solid phosgene equivalents such as triphosgene (B27547) and N,N'-carbonyldiimidazole (CDI). nih.govrsc.org

Triphosgene, a crystalline solid, serves as a safer alternative to phosgene and can be used to generate isocyanates from amines, which subsequently react with another amine to form unsymmetrical ureas. nih.gov CDI is another widely used phosgene substitute that reacts with amines to form N-substituted carbonylimidazolides. These intermediates can then react with a second amine to produce the final urea product. nih.gov This method is valued for its milder reaction conditions and avoidance of highly toxic byproducts. nih.gov

Phosgene EquivalentDescription
Triphosgene A solid, safer alternative to phosgene gas that generates isocyanates from amines.
N,N'-Carbonyldiimidazole (CDI) A crystalline solid that reacts with amines to form N-substituted carbonylimidazolides, which then react with another amine to form ureas under mild conditions. nih.gov

Isocyanate-Amine Coupling Strategies

The direct coupling of an isocyanate with an amine is arguably the most straightforward and common method for synthesizing unsymmetrical N,N'-disubstituted ureas. commonorganicchemistry.com This reaction is typically performed at room temperature in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) and does not require a base. commonorganicchemistry.com For the synthesis of 3-tert-butyl-1-(4-ethoxyphenyl)urea, this would involve the reaction of tert-butyl isocyanate with 4-ethoxyaniline.

A specific example of this approach involves the synthesis of N-(4-ethoxyphenyl)-N',N'-diethylurea, where 4-ethoxyaniline was reacted with N,N-diethylurea in the presence of excess diethylamine. google.com Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements are also valuable for generating the isocyanate intermediate in situ, which can then be trapped by an amine to form the urea. rsc.orgorganic-chemistry.org For instance, a Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source can produce an N-substituted urea. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to innovative approaches for urea synthesis that minimize waste, avoid hazardous reagents, and utilize renewable resources. ureaknowhow.comrsc.org

Water-Mediated and Solvent-Free Reaction Conditions

The use of water as a solvent or even conducting reactions in the absence of a solvent are key principles of green chemistry. acs.orgresearchgate.net A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.orgrsc.org This "on-water" methodology has been shown to be scalable and often allows for easy product isolation through filtration. rsc.orgacs.org

Solvent-free approaches, often facilitated by mechanochemical methods like ball milling, have also proven effective for urea synthesis. google.comresearchgate.net These methods can significantly reduce reaction times and eliminate the need for potentially harmful organic solvents. google.com For example, the reaction of α-amino nitriles with isocyanates has been successfully carried out under solvent-free conditions. csic.es

Green Synthesis ApproachDescriptionKey Advantages
Water-Mediated Synthesis Utilizes water as the reaction solvent for the nucleophilic addition of amines to isocyanates or their precursors. rsc.orgacs.orgEnvironmentally friendly, often allows for simple product isolation, avoids toxic organic solvents. rsc.orgacs.org
Solvent-Free Synthesis Reactions are conducted without a solvent, often using techniques like ball milling. google.comresearchgate.netReduces waste, can lead to shorter reaction times, avoids hazardous solvents. google.com

Carbon Dioxide Utilization in Urea Synthesis

The use of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a highly attractive area of research, as it offers a way to utilize a greenhouse gas as a renewable feedstock. mdpi.comrsc.org The industrial production of urea itself is a major consumer of CO₂, reacting it with ammonia under high temperature and pressure. mdpi.comspringernature.com

More recent research has focused on the direct synthesis of N-substituted ureas from CO₂ and amines under milder conditions. rsc.org These reactions can sometimes proceed without a catalyst or solvent, further enhancing their green credentials. rsc.org The development of efficient catalysts is crucial for making these processes more widely applicable and economically viable. rsc.org Integrating CO₂ capture technologies, such as direct air capture (DAC), with urea production presents a promising pathway towards a more sustainable chemical industry. research.csiro.au

Electrochemical Synthesis Approaches for Urea Derivatives

Electrochemical methods offer a promising and sustainable alternative for the synthesis of ureas, as they can be powered by renewable electricity and operate under ambient conditions. oaepublish.comresearchgate.net A common approach involves the co-reduction of a nitrogen source, such as nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻), and a carbon source, like carbon dioxide (CO₂) or carbon monoxide (CO), at the surface of an electrocatalyst. oaepublish.comacs.orgrsc.org

The mechanism often involves the formation of key intermediates like adsorbed CO and NH₂ on the catalyst surface, which then couple to form the urea molecule. oaepublish.com Various metal-based catalysts, including those based on copper, have been investigated for their efficiency in promoting this C-N bond formation. acs.orgrsc.orgbohrium.com While still an emerging field, electrochemical urea synthesis holds the potential to significantly reduce the energy intensity and environmental impact associated with traditional methods. researchgate.netrsc.org

Advanced Catalytic Methods for C-N Bond Formation in Urea Synthesis

The formation of the C-N bond is the cornerstone of urea synthesis. Modern organic chemistry has ushered in an era of advanced catalytic methods that offer milder conditions, greater functional group tolerance, and improved efficiency compared to traditional approaches. These methods are broadly categorized into metal-catalyzed coupling reactions and organocatalytic transformations.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for constructing C-N bonds, providing direct and atom-economical pathways to ureas. rsc.org

Palladium-Catalyzed Cross-Coupling: A notable advancement is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674). nih.govnih.gov This method generates an aryl isocyanate intermediate in situ, which is then trapped by an amine to form the desired unsymmetrical urea. The use of bulky biaryl phosphine (B1218219) ligands is crucial to shield the active palladium center and prevent catalyst deactivation. organic-chemistry.org This one-pot protocol is tolerant of a wide array of functional groups and has been successfully applied to the synthesis of complex molecules. nih.govorganic-chemistry.org For instance, the synthesis of Omecamtiv Mecarbil, a cardiac myosin activator, was achieved in 81% yield using this method. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Unsymmetrical Ureas from Aryl Chlorides nih.gov Reaction conditions: Step 1: ArX (1 mmol), NaOCN (2 mmol), Pd₂(dba)₃ (0.5 mol %), Ligand (1.2 mol %), NEt₃ (25 mol %), toluene (B28343) (2 mL), 120 °C. Step 2: Amine (1.2 mmol), toluene (2 mL).

Aryl Chloride (ArCl) Amine Ligand Yield (%)
4-Chlorobenzonitrile Aniline (B41778) L1 95
4-Chloroacetophenone Benzylamine L1 88
2-Chloropyridine Morpholine L1 75
4-Chlorotoluene tert-Butylamine (B42293) L1 82

(L1 refers to a specific bulky biaryl phosphine ligand as described in the source material)

Iridium-Catalyzed C-H Amidation: Iridium catalysts have enabled the direct amidation of C-H bonds, representing a highly efficient strategy for C-N bond formation. organic-chemistry.orgresearchgate.net In this approach, arenes can undergo ortho-C-H amidation using sulfonyl or aryl azides as the nitrogen source. organic-chemistry.org The reaction proceeds under mild conditions, often at temperatures around 50°C, and shows excellent regioselectivity and compatibility with various functional groups. organic-chemistry.orgrsc.org Carbamoyl azides can also be used as the nitrogen source to directly synthesize unsymmetrical ureas. researchgate.net

Rhodium-Catalyzed C-H Amination: Similar to iridium, rhodium catalysts are effective for direct C-H amination reactions using organic azides as the nitrogen source. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a metal-nitrenoid intermediate. nih.gov This method provides a direct route to aniline derivatives which can be further elaborated to ureas.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a green and sustainable alternative to metal-based catalysis. wikipedia.org In the context of urea synthesis, chiral (thio)urea derivatives have been extensively explored as hydrogen-bond-donating catalysts. mdpi.comresearchgate.netnih.govrsc.org

(Thio)urea organocatalysts function by activating substrates through the formation of hydrogen bonds. wikipedia.orgrsc.org This non-covalent interaction can enhance the electrophilicity of carbonyl compounds or imines, facilitating nucleophilic attack. The acidity and hydrogen-bonding ability of thioureas are generally greater than their urea counterparts, which often translates to higher catalytic activity. nih.gov These catalysts are advantageous due to their stability in air and water, low toxicity, and the ease with which their steric and electronic properties can be tuned. wikipedia.orgrsc.org They have been successfully employed in a variety of asymmetric reactions, including Michael additions and Strecker reactions, which can be steps in more complex syntheses leading to urea-containing molecules. researchgate.netrsc.org

Rearrangement Reactions in Urea Synthesis (e.g., Hofmann, Curtius, Lossen)

Classic name reactions involving molecular rearrangements have long been a reliable method for the synthesis of amines and their derivatives, including ureas. The Hofmann, Curtius, and Lossen rearrangements all proceed through a common key intermediate, an isocyanate, which can be trapped by an amine to yield an unsymmetrical urea. wikipedia.orgwikipedia.orgwikipedia.org

Hofmann Rearrangement: The Hofmann rearrangement involves the treatment of a primary amide with bromine in a basic solution to yield a primary amine with one less carbon atom. wikipedia.org The reaction proceeds via the formation of an N-bromoamide, which rearranges to an isocyanate. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be reacted with an amine to produce a substituted urea. rsc.org This method avoids the direct handling of toxic isocyanates. rsc.org

Curtius Rearrangement: The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid derivative. The resulting isocyanate can be trapped with an amine to form a urea. wikipedia.orgcommonorganicchemistry.com This reaction is known for its tolerance of a wide variety of functional groups and proceeds with retention of configuration. nih.gov Recent modifications have led to one-pot procedures for the synthesis of ureas from carboxylic acids. organic-chemistry.orgorganic-chemistry.org

Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnih.gov The reaction is typically initiated by an activating agent. The isocyanate intermediate can then be intercepted by an amine to afford a urea. unacademy.com A recent development involves a deprotective Lossen rearrangement of Nms-amides, which provides a mild and versatile route to unsymmetrical ureas with high yields. rsc.orgnih.gov

Optimization of Synthetic Parameters for Target Purity and Yield

The successful synthesis of this compound and its analogs is highly dependent on the careful control of various reaction parameters. Optimization of these factors is crucial for maximizing product yield and purity while minimizing side reactions.

Temperature and Pressure Effects

Temperature and pressure are critical parameters in many synthetic transformations, including those used to produce ureas.

In industrial-scale urea synthesis from ammonia and carbon dioxide, the reaction is typically carried out at high temperatures (150–225 °C) and pressures (130-300 bar). ureaknowhow.comgoogle.com The formation of ammonium (B1175870) carbamate (B1207046) is exothermic, while its subsequent dehydration to urea is endothermic. irjet.net Therefore, a higher temperature favors the urea formation step, but also leads to higher pressure. ureaknowhow.com The optimal conditions are a compromise to achieve a high reaction rate and conversion while managing the engineering challenges of high pressure and corrosion. ureaknowhow.comgoogle.com

For laboratory-scale syntheses using rearrangement reactions, the temperature is a key factor. The Curtius rearrangement, for example, is a thermal decomposition of an acyl azide. wikipedia.org The temperature must be high enough to induce the rearrangement but controlled to prevent unwanted side reactions. Large-scale Curtius reactions often employ controlled addition of the azide at a moderate temperature to manage the evolution of nitrogen gas. commonorganicchemistry.com

Table 2: Effect of Temperature on Curtius Rearrangement Yield (Illustrative data based on general principles)

Carboxylic Acid Precursor Amine Temperature (°C) Yield of Urea (%)
Benzoic Acid tert-Butylamine 80 75
Benzoic Acid tert-Butylamine 100 90
Benzoic Acid tert-Butylamine 120 85 (decomposition observed)

Solvent Selection and Stoichiometry

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reaction rates, and even the reaction pathway. In the palladium-catalyzed synthesis of ureas, toluene is a commonly used solvent. nih.gov For rearrangement reactions, aprotic solvents like toluene or dioxane are often preferred to avoid reaction of the isocyanate intermediate with the solvent. organic-chemistry.org

Stoichiometry, the molar ratio of reactants, is another critical parameter to optimize. In the synthesis of unsymmetrical ureas, a slight excess of one reagent may be used to drive the reaction to completion. For example, in the palladium-catalyzed coupling, an excess of sodium cyanate and the amine are used relative to the aryl halide. nih.gov In the Curtius rearrangement, the stoichiometry of the activating agents and the trapping amine must be carefully controlled to maximize the yield of the desired urea and minimize the formation of byproducts. organic-chemistry.org

Table 3: Effect of Stoichiometry on Unsymmetrical Urea Synthesis via Palladium-Catalysis nih.gov Reaction: 4-Chlorobenzonitrile + Aniline -> N-(4-cyanophenyl)-N'-phenylurea

Molar Ratio (Aniline:ArCl) Molar Ratio (NaOCN:ArCl) Yield (%)
1.0 : 1.0 1.5 : 1.0 85
1.2 : 1.0 2.0 : 1.0 95
1.5 : 1.0 2.0 : 1.0 94

Scalability Considerations for Synthetic Procedures

One of the primary scalable methods for synthesizing N-substituted ureas involves the reaction of an appropriate amine with an isocyanate. nih.gov In the case of this compound, this would involve the reaction of 4-ethoxyaniline with tert-butyl isocyanate. However, the direct handling of isocyanates on a large scale can pose significant safety risks due to their toxicity and reactivity.

A more practical and environmentally friendly approach that has demonstrated significant scalability is the synthesis of N-substituted ureas from amines and potassium isocyanate in water. researchgate.netnih.govrsc.org This method avoids the use of hazardous organic solvents and the need to isolate isocyanate intermediates. nih.gov The process involves the nucleophilic addition of an amine to potassium isocyanate in an aqueous medium. nih.govresearchgate.net The scalability of this aqueous method has been successfully demonstrated by performing the synthesis of several N-substituted ureas at increasing millimole scales. nih.govresearchgate.net The results indicate that for various amines, there was no negative impact on the reaction rate or the isolated yields as the reaction scale was increased. nih.gov In some instances, the isolated yield even improved at a larger scale. nih.gov

The scalability of this aqueous synthesis was evaluated for several amines, demonstrating its potential for industrial application. The yields were compared at 1 mmol, 10 mmol, and 20 mmol scales, with the findings presented in the table below.

Table 1: Scalability of N-Substituted Urea Synthesis in Water

Entry Amine Product Yield at 1 mmol (%) Yield at 10 mmol (%) Yield at 20 mmol (%)
1 Aniline 1-Phenylurea 94 92 92
2 4-Fluoroaniline 1-(4-Fluorophenyl)urea 96 95 95
3 4-Chloroaniline 1-(4-Chlorophenyl)urea 96 96 96
4 4-Isopropylaniline 1-(4-Isopropylphenyl)urea 90 92 94

This data is adapted from a study on the scalable synthesis of N-substituted ureas in water and illustrates the viability of the method for large-scale production. nih.gov

Another scalable approach involves a one-pot, microwave-accelerated tandem synthesis via a Curtius rearrangement of carboxylic acids in the presence of diphenylphosphoryl azide and an amine. nih.gov This method has been shown to be efficient for the gram-scale synthesis of biologically active unsymmetrical ureas. nih.gov The extremely rapid reaction times (1-5 minutes) under microwave irradiation present an advantage for rapid production cycles, a key consideration for industrial scalability. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 Tert Butyl 1 4 Ethoxyphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content, purity, and molecular structure of a sample. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy identifies the hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals provide a map of the proton environments.

For 3-tert-butyl-1-(4-ethoxyphenyl)urea, ¹H NMR data has been recorded in a deuterated solvent (DMSO-d6) at a temperature of 298K. science.gov The spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the ethoxyphenyl group appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy group protons present as a quartet and a triplet, while the nine equivalent protons of the tert-butyl group produce a sharp singlet. The two N-H protons of the urea (B33335) linkage typically appear as distinct singlets.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Group Proton Assignment Multiplicity Chemical Shift (δ) ppm (in DMSO-d6)
tert-Butyl -C(CH₃)₃ Singlet Data not available in source
Ethoxy -OCH₂CH₃ Quartet Data not available in source
Ethoxy -OCH₂CH₃ Triplet Data not available in source
Aromatic Ar-H Doublet Data not available in source
Aromatic Ar-H Doublet Data not available in source
Urea Ar-NH- Singlet Data not available in source
Urea tBu-NH- Singlet Data not available in source

(Note: While the BMRB entry confirms the existence of the spectrum, specific peak assignments and chemical shift values are not detailed in the provided public data.) science.gov

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of all carbons in the structure.

Detailed experimental ¹³C NMR data for this compound are not available in the reviewed public literature. A standard ¹³C NMR spectrum for this compound would be expected to show signals for the carbonyl carbon of the urea group (typically around 155 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the ethoxy group, and the four distinct signals for the carbons of the 1,4-disubstituted phenyl ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY identifies proton-proton couplings, while HMQC and HMBC correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively.

Specific experimental 2D NMR data for this compound could not be located in publicly accessible scientific literature. These analyses would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the tert-butyl, urea, and 4-ethoxyphenyl fragments of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₃H₂₀N₂O₂, corresponding to a molecular weight of approximately 236.31 g/mol .

Specific HRMS measurement data for this compound were not found in the reviewed literature. An HRMS analysis would be used to confirm the elemental formula by matching the exact measured mass to the calculated theoretical mass.

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly useful for analyzing polar molecules like ureas. ESI-MS typically reveals the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion can induce fragmentation, providing insight into the molecule's structure.

A detailed ESI-MS fragmentation analysis for this compound is not available in the public domain. For substituted phenylureas, common fragmentation pathways involve cleavage of the C-N bonds of the urea moiety. ku.dk Expected fragmentation for this compound would likely include the loss of the tert-butyl group or cleavage to produce ions corresponding to the 4-ethoxyphenyl isocyanate fragment or the protonated 4-ethoxyaniline.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups are the urea moiety, the tert-butyl group, the ethoxy group, and the aromatic phenyl ring.

The urea group is expected to exhibit several characteristic vibrations. The N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. The exact position and appearance of these bands can be influenced by hydrogen bonding. The C=O stretching vibration, often referred to as the amide I band, is anticipated to be a strong absorption in the 1700-1630 cm⁻¹ range. The N-H bending vibration (amide II band) and C-N stretching vibrations are expected in the 1650-1550 cm⁻¹ and 1400-1200 cm⁻¹ regions, respectively.

The tert-butyl group will be identifiable by its characteristic C-H stretching and bending vibrations. The ethoxy group will show C-O stretching vibrations, and the phenyl ring will have its own set of characteristic C-H and C=C stretching and bending modes.

Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchUrea3400-3200Medium-Strong
C-H Stretch (Aromatic)Phenyl Ring3100-3000Medium
C-H Stretch (Aliphatic)tert-Butyl, Ethoxy2980-2850Strong
C=O Stretch (Amide I)Urea1700-1630Strong
N-H Bend (Amide II)Urea1650-1550Medium
C=C Stretch (Aromatic)Phenyl Ring1600-1450Medium
C-H Bendtert-Butyl, Ethoxy1470-1365Medium
C-N StretchUrea1400-1200Medium
C-O StretchEthoxy, Phenyl Ether1260-1000Strong
C-H Out-of-Plane BendPhenyl Ring900-675Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While some vibrations are active in both IR and Raman, others may be unique to one technique, making the combination of both highly informative.

For this compound, the symmetric vibrations and those involving non-polar bonds are expected to be strong in the Raman spectrum. The C=C stretching vibrations of the phenyl ring are typically prominent. The symmetric stretching of the C-C bonds within the tert-butyl group would also be expected to produce a notable Raman signal.

Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
N-H StretchUrea3400-3200Weak
C-H Stretch (Aromatic)Phenyl Ring3100-3000Strong
C-H Stretch (Aliphatic)tert-Butyl, Ethoxy2980-2850Strong
C=O Stretch (Amide I)Urea1700-1630Medium
C=C Stretch (Aromatic)Phenyl Ring1610-1580Strong
C-N StretchUrea1400-1200Medium
Ring BreathingPhenyl Ring~1000Strong
C-C Symmetric Stretchtert-Butyl~750Strong

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can infer likely structural features based on related urea derivatives.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a network of intermolecular interactions. The urea functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would feature extensive hydrogen bonding between the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. These hydrogen bonds are crucial in stabilizing the crystal lattice.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, the molecular formula is C₁₃H₂₀N₂O₂.

Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01113156.14366.07
HydrogenH1.0082020.1608.54
NitrogenN14.007228.01411.86
OxygenO15.999231.99813.55
Total 236.315 100.00

This calculated data provides a benchmark against which experimental results from techniques such as combustion analysis can be compared to verify the purity and identity of the compound.

Theoretical and Computational Investigations of 3 Tert Butyl 1 4 Ethoxyphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with increasing accuracy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each with its own strengths in elucidating the intricacies of molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 3-tert-butyl-1-(4-ethoxyphenyl)urea. DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. This is a crucial first step in any computational analysis, as the geometry influences all other calculated properties.

For molecules analogous to this compound, such as 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072), DFT calculations using the B3LYP functional with a 6-311+G(2d,p) basis set have been shown to yield optimized geometries that are in close agreement with experimental X-ray diffraction data. researchgate.netresearching.cn This level of theory is capable of accurately predicting bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound can also be thoroughly investigated using DFT. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Hartree-Fock (HF) Methods for Molecular Property Predictions

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still a valuable tool for predicting various molecular properties.

In the context of studying compounds like this compound, HF methods, often used in conjunction with DFT, can provide a baseline for comparison. For instance, in studies of similar molecules like 4-(tert-butyl)-4-methoxy-1,1-biphenyl, both DFT and HF methods have been employed to optimize molecular geometries and have shown some variations when compared to experimental X-ray data, which can be attributed to factors like intermolecular interactions in the solid state. rasayanjournal.co.in

Basis Set Selection and Level of Theory Considerations

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) set, include more functions and can describe the electron distribution more accurately, but at a higher computational cost. rasayanjournal.co.in The notation "++G" indicates the inclusion of diffuse functions on all atoms, which are important for describing weakly bound electrons, while "(d,p)" signifies the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the shape of the orbitals.

The choice of the level of theory, such as the specific DFT functional (e.g., B3LYP) or the use of HF, is also critical. The B3LYP functional is a hybrid functional that combines the strengths of both HF and DFT, and it has been demonstrated to provide reliable results for a wide range of organic molecules. researchgate.netresearching.cn

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

Computational ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. These calculations are typically performed on the DFT-optimized geometry of the molecule.

The calculated chemical shifts are often scaled using a linear regression analysis against experimental data for related compounds to improve their accuracy. This approach can help in the unambiguous assignment of signals in the experimental NMR spectra. For example, in a study of various substituted phenyl compounds, ¹H and ¹³C NMR spectra were recorded and could be compared with theoretically predicted values. uva.nl

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~154
NH (phenyl side)~8.5-
NH (tert-butyl side)~6.0-
Aromatic CH (ortho to urea)~7.3~120
Aromatic CH (ortho to ethoxy)~6.8~114
O-CH₂-CH₃~4.0~63
O-CH₂-CH₃~1.4~15
C(CH₃)₃-~50
C(CH₃)₃~1.3~29

Note: These are illustrative values based on analogous structures and may vary from experimental results.

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations are instrumental in understanding the infrared (IR) and Raman spectra of a molecule. These calculations, performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies.

However, the calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motions, such as stretching, bending, and torsional vibrations. This detailed assignment is crucial for a complete interpretation of the experimental vibrational spectra. For instance, the characteristic C=O stretching vibration in urea (B33335) derivatives is expected to appear in a specific region of the IR spectrum, and PED analysis can confirm this assignment.

A table of selected theoretical vibrational frequencies and their PED assignments for this compound is presented below.

Vibrational Mode Calculated Frequency (cm⁻¹) PED Assignment
N-H Stretch (phenyl side)~3400ν(N-H)
N-H Stretch (tert-butyl side)~3350ν(N-H)
C-H Stretch (aromatic)~3100-3000ν(C-H)
C-H Stretch (aliphatic)~2980-2870ν(C-H)
C=O Stretch~1650ν(C=O)
N-H Bend~1580δ(N-H)
C-N Stretch~1400-1300ν(C-N)
C-O Stretch (ethoxy)~1250ν(C-O)

Note: These are illustrative values based on analogous structures and may vary from experimental results. ν represents stretching and δ represents bending.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) provide significant insights into these aspects.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For instance, in a study of 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a molecule that is soft and highly reactive. eurjchem.com Another study on ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate reported a minimal HOMO-LUMO energy gap of 4.6255 eV, which also points to a reactive nature. nih.gov In many urea derivatives, the HOMO is typically localized over the phenyl ring, while the LUMO is distributed over the urea moiety. This distribution suggests that the phenyl ring acts as the primary electron donor.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4-(tert-butyl)-4-nitro-1,1-biphenyl eurjchem.com--3.97
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate nih.gov--4.6255

Based on these related structures, it is plausible that in this compound, the HOMO would be concentrated on the electron-rich ethoxyphenyl group, and the LUMO would be centered on the urea portion of the molecule. The energy gap would likely fall in a range that suggests moderate to high reactivity.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

In studies of similar aromatic urea derivatives, significant electron delocalization is often observed between the lone pairs of the oxygen and nitrogen atoms of the urea group and the π* orbitals of the phenyl ring. These interactions contribute to the planarity and stability of the molecule. For example, in various substituted urea compounds, NBO analysis has revealed strong intramolecular hydrogen bonds and other hyperconjugative interactions that stabilize the molecular structure.

Table 2: Representative NBO Analysis Data for Intramolecular Interactions in Similar Molecules

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)π(N-C)High
LP(N)π(C=O)Moderate
π(C=C) of phenyl ringπ*(C=O)Moderate to Low

Note: This table is illustrative and based on general findings for substituted ureas. Specific values for this compound would require dedicated computational analysis.

For this compound, it is anticipated that NBO analysis would show significant delocalization from the lone pairs of the ethoxy oxygen and the urea nitrogens into the aromatic system, contributing to its stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In studies of various urea derivatives, the negative electrostatic potential is consistently found to be localized around the carbonyl oxygen atom of the urea group, making it a primary site for electrophilic attack. researchgate.net The regions of positive potential are typically located around the N-H protons of the urea moiety and the hydrogen atoms of the phenyl ring, indicating these as sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the urea oxygen. The ethoxy group's oxygen would also contribute to the negative potential in that region of the molecule. The N-H proton and the aromatic protons would exhibit a positive electrostatic potential.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and the energy associated with different spatial arrangements (conformers). The potential energy surface (PES) maps the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles.

For molecules with rotatable bonds, like this compound, multiple conformers can exist. The stability of these conformers is influenced by steric hindrance and intramolecular interactions. A study on flavonoid analogues explored their conformational features using theoretical calculations, highlighting the importance of such analyses. nih.gov Similarly, research on substituted 6-methyl-4-hydroxy-2-pyrones showed a marked preference for a specific conformation in solution, which was confirmed by X-ray diffraction. ethz.ch

In the case of this compound, the key dihedral angles determining its conformation would be around the C-N bonds of the urea linkage and the C-O bond of the ethoxy group. The bulky tert-butyl group would likely impose significant steric constraints, influencing the preferred orientation of the molecule. Computational studies would be necessary to determine the global minimum energy conformer and the energy barriers for rotation between different conformers. It is probable that the most stable conformer would adopt a trans- or cis- arrangement across the urea N-C bond to minimize steric clash.

Molecular Modeling and Simulation of Intermolecular Interactions (non-biological)

Molecular modeling and simulations can provide insights into the intermolecular interactions that govern the bulk properties of a compound, such as its crystal packing and behavior in solution. These interactions are primarily non-covalent and include hydrogen bonding, van der Waals forces, and π-π stacking.

In the solid state, urea derivatives are known to form extensive hydrogen bonding networks. For instance, the crystal structure of 3-tert-butyl-1-(3-hydroxyphenyl)urea is stabilized by intermolecular hydrogen bonds and van der Waals forces. researchgate.net The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Reactivity and Reaction Mechanisms of 3 Tert Butyl 1 4 Ethoxyphenyl Urea

General Reaction Classes of Substituted Ureas

Substituted ureas, as a class of organic compounds, exhibit a range of reactivities primarily centered around the urea (B33335) linkage (-NH-CO-NH-). Their chemical behavior is largely dictated by the nature of the substituents on the nitrogen atoms.

The stability of the urea bond towards hydrolysis is significant due to the resonance stabilization of its dual amide structure. nih.gov However, this stability can be compromised under certain conditions. The degradation of ureas in aqueous solutions is dependent on both temperature and pH, with a general trend of decreased stability at higher temperatures. researchgate.net For many ureas, the most stable pH range is between 4 and 8. researchgate.net

The introduction of bulky substituents on one of the nitrogen atoms can destabilize the urea bond by disrupting the coplanarity of the amide bonds, which in turn diminishes the resonance effect. nih.gov This leads to what are known as hindered urea bonds (HUBs), which can reversibly dissociate into an isocyanate and an amine. nih.gov The subsequent hydrolysis of the isocyanate drives the equilibrium towards degradation of the urea. nih.gov In some cases, this dissociation and subsequent hydrolysis can be pH-independent. illinois.edu

Acid-catalyzed hydrolysis can also occur. At higher pH, hydrolysis may be the predominant degradation pathway, while at lower pH (e.g., pH 3), de-tert-butylation can become a competing and even favored reaction for hindered ureas. rsc.org This de-tert-butylation effectively "turns off" the dynamic nature of the hindered urea bond, rendering it more stable. rsc.org

Table 1: Factors Influencing Hydrolytic Degradation of Substituted Ureas

FactorInfluence on DegradationMechanism
Bulky Substituents Increases degradationDisrupts resonance stabilization, promoting dissociation into isocyanate and amine. nih.gov
Temperature Increases degradationProvides energy to overcome the activation barrier for hydrolysis. researchgate.net
pH DependentGenerally most stable at pH 4-8. researchgate.net High acidity can favor de-tert-butylation over hydrolysis for hindered ureas. rsc.org

The urea functional group is generally stable towards oxidation. However, under specific conditions, such as electrocatalysis, urea can be oxidized. The urea oxidation reaction (UOR) involves the conversion of urea to nitrogen, carbon dioxide, and water. uw.edu This process is of interest for applications like direct urea fuel cells and wastewater treatment. uw.edu The kinetics of the UOR are known to be slow, presenting a challenge for its practical application. uw.edu

Information regarding the reduction of the urea functionality itself is less common, as the carbonyl group is relatively electron-rich and not easily reduced.

Ureas are typically not very reactive towards nucleophiles like alcohols, amines, and thiols under neutral conditions, often requiring high temperatures or catalysis. nih.gov However, the introduction of significant steric hindrance, such as with a tert-butyl group, can dramatically increase their reactivity. nih.gov Hindered trisubstituted ureas can undergo efficient substitution reactions with various nucleophiles under neutral conditions, acting as masked isocyanates. nih.gov The mechanism is thought to involve a nucleophile-mediated proton switch that generates an isocyanate intermediate, which is then trapped by the nucleophile. nih.gov

The urea anion, generated by a strong base like sodium hydride in an anhydrous solvent such as DMSO, can also act as a nucleophile in certain reactions, such as in the amination of specific heterocyclic compounds. semanticscholar.orgresearchgate.net

Influence of Substituents on Reactivity

The specific substituents on the urea nitrogen atoms, in this case, a tert-butyl group and a 4-ethoxyphenyl group, exert profound control over the reactivity of 3-tert-butyl-1-(4-ethoxyphenyl)urea.

The tert-butyl group is a bulky substituent that introduces significant steric hindrance around the adjacent nitrogen atom. This steric bulk has several important consequences for the reactivity of the urea molecule.

As discussed in the context of hydrolytic stability and nucleophilic substitution, the steric strain imposed by the tert-butyl group can destabilize the planar structure of the urea linkage. nih.gov This disruption of resonance makes the urea bond more labile and prone to dissociation into tert-butylamine (B42293) and 4-ethoxyphenyl isocyanate. This phenomenon is central to the "hindered urea" concept, where the bulky group essentially acts as a leaving group precursor. nih.govrsc.org

The steric hindrance also plays a crucial role in directing the outcome of certain reactions. For instance, in reactions where the urea might act as a nucleophile, the bulkiness of the tert-butyl group can influence which nitrogen atom participates in the reaction or if the reaction proceeds at all.

Table 2: Impact of the tert-Butyl Group on Reactivity

Reaction TypeEffect of tert-Butyl Group
Hydrolysis Increased rate due to destabilization of the urea bond. nih.gov
Nucleophilic Substitution Increased reactivity by facilitating dissociation into an isocyanate intermediate. nih.gov
Acid-catalyzed reactions Can promote de-tert-butylation as a competing reaction to hydrolysis. rsc.org

The 4-ethoxyphenyl group influences the reactivity of the urea primarily through electronic effects. The ethoxy group (-OCH2CH3) at the para position of the phenyl ring is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring.

This electron-donating character increases the electron density on the phenyl ring and, by extension, on the adjacent nitrogen atom of the urea. This has several implications:

Basicity: The increased electron density on the nitrogen atom attached to the phenyl ring makes it more basic compared to an unsubstituted phenylurea.

Nucleophilicity: The nitrogen atom becomes a stronger nucleophile.

Stability of Intermediates: The electron-donating nature of the 4-ethoxyphenyl group can stabilize cationic intermediates that may form during certain reactions.

In the context of the dissociation of the hindered urea, the electronic nature of the 4-ethoxyphenyl group will influence the stability and reactivity of the resulting 4-ethoxyphenyl isocyanate intermediate. The electron-donating ethoxy group would make the isocyanate carbon slightly less electrophilic compared to an isocyanate with an electron-withdrawing group.

Role as a Precursor or Intermediate in Chemical Transformations

While specific documented industrial-scale applications of this compound as a precursor are not extensively reported in publicly available literature, its structure suggests several potential uses in organic synthesis, primarily leveraging the reactivity of the urea functional group. N,N'-disubstituted ureas are known intermediates in the synthesis of various heterocyclic compounds and can undergo transformations to yield other valuable chemical entities. rsc.orgtandfonline.com

One of the primary transformations of unsymmetrically disubstituted ureas is their thermal decomposition. Theoretical studies on the thermal decomposition of alkyl- and phenylureas indicate that these compounds typically break down via a four-center pericyclic reaction mechanism. nih.govfao.org This process involves the transfer of a hydrogen atom from one of the nitrogen atoms to the other, leading to the cleavage of the C-N bond and the formation of an isocyanate and an amine. In the case of this compound, thermal decomposition would be expected to yield 4-ethoxyphenyl isocyanate and tert-butylamine.

Table 1: Potential Products from Thermal Decomposition

ReactantProduct 1Product 2
This compound4-Ethoxyphenyl Isocyanatetert-Butylamine

The resulting 4-ethoxyphenyl isocyanate is a valuable intermediate for the synthesis of various derivatives, including carbamates and other ureas.

Furthermore, substituted ureas can serve as precursors for the synthesis of various heterocyclic systems. rsc.orgtandfonline.comclockss.org For instance, intramolecular cyclization reactions of appropriately substituted ureas can lead to the formation of five- or six-membered rings. While specific examples involving this compound are not readily found, the general reactivity pattern of N-aryl-N'-alkylureas suggests that it could be a substrate for such transformations under appropriate conditions, potentially leading to the synthesis of novel heterocyclic structures. For example, palladium-catalyzed cyclization of ureas has been shown to produce imidazolidin-2-ones.

Mechanistic Studies of Urea Formation and Transformation Reactions

The formation of this compound, an unsymmetrically disubstituted urea, can be achieved through several established synthetic routes. The most common method involves the reaction of an isocyanate with an amine. In this case, the reaction could proceed in two ways:

Reaction of 4-ethoxyphenyl isocyanate with tert-butylamine.

Reaction of tert-butyl isocyanate with 4-ethoxyaniline.

The mechanism of this reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final urea product.

Another method for the synthesis of disubstituted ureas involves the reaction of an amine with urea itself, often in the presence of a catalyst. For instance, a process for preparing pure, unsymmetrically disubstituted ureas involves reacting an N-alkylurea with an arylamine. nih.gov To synthesize this compound via this route, one could potentially react N-tert-butylurea with 4-ethoxyaniline. The mechanism of this type of reaction is believed to proceed through the in situ formation of an isocyanate from the N-alkylurea, which then reacts with the arylamine as described above. nih.gov

Mechanistic studies on the transformation of ureas, particularly their thermal decomposition, have been a subject of theoretical investigation. As mentioned earlier, the decomposition of alkyl- and phenylureas is predicted to occur through a concerted four-center pericyclic reaction. nih.govfao.org This pathway is generally favored over a stepwise mechanism involving bond homolysis to form radical intermediates. The transition state for this reaction involves a four-membered ring structure where the hydrogen atom is transferred simultaneously with the cleavage of the C-N bond.

Table 2: Key Mechanistic Pathways

Reaction TypeKey Intermediates/Transition StatesDescription
Urea Formation (Isocyanate + Amine) Zwitterionic intermediateNucleophilic addition of the amine to the isocyanate carbonyl carbon, followed by proton transfer.
Urea Formation (Amine + Urea) Isocyanic acid (in situ)Thermal decomposition of urea to isocyanic acid, followed by nucleophilic addition of the amine.
Thermal Decomposition Four-center pericyclic transition stateConcerted hydrogen transfer and C-N bond cleavage leading to an isocyanate and an amine. nih.govfao.org

Structure Property Relationships of 3 Tert Butyl 1 4 Ethoxyphenyl Urea for Non Biological Applications

Impact of Molecular Architecture on Supramolecular Assembly and Hydrogen Bonding Networks

The urea (B33335) functional group (-NH-CO-NH-) is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures. This is primarily due to its ability to form strong and directional hydrogen bonds, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. In N,N'-disubstituted ureas, these interactions typically lead to the formation of one-dimensional, tape-like or ribbon-like structures through bifurcated hydrogen bonds between the N-H of one molecule and the carbonyl oxygen of another. nih.gov

The specific substituents on 3-tert-butyl-1-(4-ethoxyphenyl)urea significantly modulate this assembly:

The Urea Core: The central urea moiety provides the primary sites for hydrogen bonding, which is a vital factor in the stability of the resulting crystal structure. researching.cn This interaction is the main driving force for the formation of extended networks in the solid state.

The 4-Ethoxyphenyl Group: The aromatic ring can participate in weaker π-π stacking interactions, which provide additional stabilization to the supramolecular assembly. The ethoxy group is an electron-donating group, which can influence the hydrogen bond donating ability of the adjacent N-H group.

Rational Design Principles for Modulating Chemical Properties

The chemical and material properties of urea derivatives can be systematically tuned by modifying their molecular structure. For this compound, several design principles are evident and can be extrapolated for creating new materials with desired characteristics.

Key design strategies include:

Modulating Hydrogen-Bonding: The strength and directionality of hydrogen bonds can be altered by changing the electronic nature of the substituents. Introducing electron-withdrawing groups on the aryl ring would increase the acidity of the N-H proton, leading to stronger hydrogen bonds. nih.gov Conversely, the existing electron-donating ethoxy group makes the N-H proton slightly less acidic compared to an unsubstituted phenylurea.

Controlling Solubility: The solubility of disubstituted ureas is a direct consequence of the balance between the polar urea core and the non-polar substituents. The presence of the large, non-polar tert-butyl and ethoxyphenyl groups in the target compound suggests poor solubility in water but good solubility in various non-aqueous systems and organic solvents. nih.govresearchgate.net To enhance solubility in more polar organic solvents, one could incorporate more polar functional groups. researchgate.net

Steric Hindrance: The tert-butyl group is a key design element for sterically shielding the urea backbone. This can be used to control the reactivity of the urea group and to create specific binding pockets in supramolecular applications, such as anion recognition. acs.org It also plays a role in preventing hydrolysis by sterically hindering the approach of water to the carbonyl group.

Crystal Engineering: By systematically varying the substituents, it is possible to control the way molecules pack in the solid state. This practice, known as crystal engineering, can be used to design materials with specific properties like a desired melting point, stability, or even non-linear optical activity, based on the predictable nature of urea hydrogen bonding.

Table 1: Design Principles and Their Structural Basis

Design PrincipleStructural Feature in this compoundPotential for Modulation
Supramolecular AssemblyUrea -NH-CO-NH- coreAltering substituents to control H-bond strength and geometry.
Steric Shieldingtert-Butyl groupReplacing with smaller or larger alkyl groups to tune steric effects.
Electronic Tuning4-Ethoxyphenyl groupSubstituting with electron-withdrawing or -donating groups on the ring.
Solubility ControlCombination of polar urea and non-polar substituentsModifying alkyl/aryl groups to match desired solvent polarity.

Effects of Substituent Variation on Material Characteristics

The physical properties of this compound, such as its thermal stability and solubility, are a direct outcome of its specific substituents.

Thermal Stability: The thermal stability of organic compounds is influenced by molecular structure and intermolecular forces. For aryl ureas, decomposition pathways can involve the cleavage of the C-N bonds.

The presence of bulky groups like tert-butyl can enhance thermal stability through steric hindrance. rsc.org These groups can shield the more reactive parts of the molecule from attack and restrict vibrational modes that can lead to bond cleavage at elevated temperatures.

Strong intermolecular hydrogen bonding creates a robust supramolecular network that requires significant thermal energy to disrupt, thus contributing to a higher melting point and decomposition temperature. Symmetrical N,N'-disubstituted ureas are known to form strong, bifurcated hydrogen bonds that result in the formation of stable linear supramolecular polymers. nih.gov

Solubility in Non-Aqueous Systems: The solubility of a molecule depends on the ability of the solvent to overcome the intermolecular forces in the solid state (lattice energy) and to solvate the individual molecules.

General Trends: Urea itself is highly soluble in polar solvents like water and glycerol (B35011) but insoluble in non-polar solvents like chloroform. sciencemadness.orgresearchgate.net

Effect of Substituents: The introduction of the large, lipophilic tert-butyl and ethoxyphenyl groups dramatically alters this behavior. These groups make the molecule significantly more soluble in organic solvents compared to simple urea. Symmetrical dialkylureas with branched alkyl groups are noted to be highly soluble in organic media like heptane. nih.gov The stability of the crystal structure, indicated by a high melting point, can lead to a general lack of solubility, even in some organic solvents. researchgate.net It is expected that this compound would be soluble in moderately polar to non-polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and chlorinated hydrocarbons.

Table 2: Predicted Material Characteristics Based on Substituent Effects

PropertyInfluencing Substituent(s)Predicted Characteristic for this compoundRationale
Thermal Stability tert-Butyl group, Urea H-bondingModerate to HighSteric hindrance from the tert-butyl group and strong intermolecular hydrogen bonds enhance thermal stability.
Solubility tert-Butyl and Ethoxyphenyl groupsSoluble in organic solvents (e.g., DMSO, THF, Dichloromethane); Insoluble in water.The large non-polar substituents dominate the molecule's character, favoring interaction with non-aqueous media.
Melting Point Entire Molecular StructureRelatively HighStrong hydrogen bonding and efficient crystal packing lead to high lattice energy.

Correlation between Molecular Structure and Catalytic Performance (if applicable)

While specific catalytic applications for this compound are not widely reported, its structure suggests potential as an organocatalyst. N,N'-disubstituted ureas and their thiourea (B124793) analogues have emerged as effective metal-free catalysts for a variety of organic reactions. nih.gov

Their catalytic activity stems from their ability to act as hydrogen-bond donors. The two N-H groups can form hydrogen bonds with a substrate, activating it towards a nucleophilic attack.

Mechanism of Action: The urea moiety can coordinate to an electrophilic center of a substrate (e.g., the carbonyl oxygen of an aldehyde or ketone), increasing its electrophilicity and facilitating a reaction.

Structural Influence: The catalytic efficiency is highly dependent on the urea's substituents. Electron-withdrawing groups on the aryl ring (e.g., -CF₃ or -NO₂) enhance the acidity of the N-H protons, making the urea a stronger hydrogen-bond donor and often a more active catalyst. nih.gov The 4-ethoxy group in the target compound is electron-donating, which would slightly decrease the N-H acidity and potentially result in lower catalytic activity compared to ureas with electron-withdrawing groups.

Steric Factors: The bulky tert-butyl group would play a significant role in any potential catalytic application. It could create a specific chiral pocket around the active site if a chiral center were also present, enabling enantioselective catalysis. However, it could also sterically block the approach of bulky substrates, limiting the catalyst's scope.

Therefore, this compound could theoretically function as a general acid catalyst, though it may not be as active as ureas specifically designed for this purpose with electron-withdrawing substituents.

Applications in Chemical Science and Technology Excluding Clinical/biological Contexts

Utility in Materials Science and Engineering

The urea (B33335) functional group is known for its ability to form strong, directional hydrogen bonds, a characteristic that is fundamental to the construction of supramolecular assemblies and the modification of material properties. The presence of the tert-butyl and ethoxyphenyl groups on the urea backbone of 3-tert-butyl-1-(4-ethoxyphenyl)urea further refines its potential in this field.

The bulky tert-butyl group in ureas has a significant impact on their chemical behavior, particularly in the formation of macrocycles and polymers. Research has shown that the steric hindrance provided by the tert-butyl group can facilitate the formation of discrete macrocyclic structures with high efficiency. nih.govnih.gov This is attributed to the kinetic control exerted by the bulky group, which favors cyclization over polymerization by promoting a cis conformation of the urea bond. nih.gov This principle suggests that this compound could be a valuable monomer for the synthesis of novel urea-based macrocycles. Such macrocycles are of considerable interest for their potential applications in molecular recognition, sensing, and as precursors to mechanically interlocked molecules. nih.gov

Furthermore, the introduction of a bulky N-substituent like the tert-butyl group can render the urea bond dynamic. rsc.org This "hindered urea bond" (HUB) can undergo reversible breaking and formation, a key feature of dynamic covalent chemistry. rsc.org Materials incorporating such bonds can exhibit properties like self-healing, stimuli-responsiveness, and reprocessability. The dynamic nature of the hindered urea bond can be "turned off" through de-tert-butylation, which stabilizes the structure and enhances its mechanical properties. rsc.org This suggests that polymers synthesized using this compound could be designed as dynamic materials that can be subsequently cured into stable, robust forms. rsc.org

The ethoxyphenyl group can also contribute to the properties of materials derived from this compound. The phenyl ring provides rigidity, while the ethoxy group can influence solubility and intermolecular interactions, potentially leading to materials with tailored thermal and mechanical properties.

Substituted ureas have been explored as additives to modify the properties of polymeric materials. For instance, various N,N'-disubstituted ureas can act as stabilizers against degradation caused by ultraviolet (UV) radiation in polymers. google.com Although this compound is not specifically mentioned in this context, its structural similarity to other urea-based stabilizers suggests it could potentially exhibit similar properties. The urea functionality can interfere with radical-mediated degradation processes, while the aromatic ring can contribute to UV absorption.

The strong hydrogen-bonding capability of the urea group can also be utilized to modify the rheological properties of polymer melts or solutions, acting as a processing aid or a nucleating agent to control the crystalline morphology of polymers.

Role in Chemical Synthesis as a Building Block or Intermediate

The reactivity of the urea functional group, combined with the influence of its substituents, makes this compound a potentially versatile building block in organic synthesis.

As discussed in the context of materials science, the tert-butyl group plays a crucial role in directing the synthesis of urea-containing macrocycles. nih.govnih.gov This makes this compound a promising starting material for the construction of complex, self-assembling supramolecular structures. The defined scaffold of such macrocycles is a key feature in the design of host-guest systems and molecular machinery. nih.gov The ethoxyphenyl group can be further functionalized to append other molecular entities, expanding the complexity and functionality of the resulting architectures.

The ability of bis-urea macrocycles to self-assemble into ordered structures like tubular polymers and gels highlights the potential of monomers like this compound in supramolecular chemistry. sc.edu The specific solvent and concentration can influence the nature of the self-assembly, leading to a variety of organized structures. sc.edu

The tert-butyl group on a urea can serve as a protecting group or a reactive handle in organic synthesis. Research on N-t-butyl-N'-(5-tropolonyl)urea has shown that the t-butylurea can act as an intermediate in the synthesis of other ureas. scispace.com In these reactions, the bulky tert-butylamine (B42293) can act as a good leaving group, allowing for the substitution of the tert-butyl group with other amines to generate a variety of unsymmetrical ureas. scispace.com This suggests that this compound could be used as a precursor to synthesize a range of other 1-(4-ethoxyphenyl)urea derivatives with different substituents at the 3-position.

The general synthetic utility of ureas is well-established, and this compound provides a stable and accessible entry point to this class of molecules. The ethoxyphenyl moiety can also be a site for further chemical modification, for example, through electrophilic aromatic substitution on the phenyl ring, further expanding its utility as a synthetic intermediate.

Applications in Catalysis

While there is no direct evidence of this compound itself being used as a catalyst, the urea functionality is a known motif in the design of organocatalysts. The hydrogen-bonding capabilities of the urea group can be exploited to activate substrates and control the stereochemistry of chemical reactions.

The structural features of this compound suggest its potential as a ligand for metal-based catalysts. The nitrogen and oxygen atoms of the urea group can coordinate to metal centers, and the substituents can be tailored to influence the steric and electronic properties of the resulting metal complex. The bulky tert-butyl group could create a specific steric environment around a metal center, potentially leading to enhanced selectivity in catalytic transformations.

For example, metal complexes with N-donor ligands are used in a variety of catalytic oxidation reactions. rsc.org While not a direct analogue, the nitrogen atoms in this compound could potentially coordinate with metal ions to form catalytically active species. However, dedicated research would be required to explore and validate this potential application.

Organocatalytic Systems

There is currently no published research demonstrating the use of this compound as an organocatalyst. The urea functional group is a well-established hydrogen-bond donor, a property that is fundamental to the activity of many urea-based organocatalysts. researchgate.netresearchgate.netnih.gov These catalysts activate substrates through non-covalent interactions, facilitating a wide range of chemical transformations. researchgate.net The presence of both an aryl and a bulky tert-butyl group on the urea nitrogen atoms of the target compound could, in principle, modulate its catalytic activity and selectivity. However, without experimental data, any potential efficacy or application in this context remains purely speculative.

Ligand Design in Metal-Catalyzed Reactions

Similarly, the application of this compound as a ligand in metal-catalyzed reactions is not documented in the scientific literature. Urea derivatives have been explored as ligands for transition metals, with N-arylureas showing utility as pro-ligands in palladium-catalyzed reactions, for instance. nih.govdigitellinc.com The nitrogen and oxygen atoms of the urea moiety can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. nih.gov The specific electronic and steric properties imparted by the 4-ethoxyphenyl and tert-butyl groups could offer a unique ligand environment. Nevertheless, no studies have been published that synthesize, characterize, or evaluate metal complexes of this compound for catalytic applications.

Analytical Chemistry Applications (e.g., as a reference compound or reagent for non-biological assays)

There are no specific mentions in the available literature of this compound being used as a reference compound or a reagent in non-biological analytical assays. While its purity and stability could potentially allow for such uses, no standardized methods or applications have been developed that utilize this particular compound.

Data Tables

Due to the absence of detailed research findings for the specified applications of this compound, no data tables of research findings can be provided.

Future Research Directions and Perspectives on 3 Tert Butyl 1 4 Ethoxyphenyl Urea

Exploration of Novel and Greener Synthetic Pathways

The traditional synthesis of urea (B33335) compounds often involves hazardous reagents like phosgene (B1210022) or isocyanates, which pose significant safety and environmental concerns. nih.gov Future research should prioritize the development of sustainable synthetic routes to 3-tert-butyl-1-(4-ethoxyphenyl)urea.

Conventional methods for producing unsymmetrical ureas typically involve the reaction of an amine with an isocyanate. nih.gov For the target compound, this would involve reacting 4-ethoxyaniline with tert-butyl isocyanate. However, greener alternatives are urgently needed. Promising areas of exploration include:

Carbon Dioxide (CO₂) as a C1 Feedstock: Developing catalytic systems to directly synthesize ureas from amines (4-ethoxyaniline and tert-butylamine) and CO₂ is a highly attractive green pathway. This approach utilizes a renewable and non-toxic carbon source, potentially proceeding through a carbamic acid intermediate. researchgate.netarxiv.org

Phosgene Substitutes: The use of safer, solid phosgene equivalents like N,N'-Carbonyldiimidazole (CDI) can circumvent the handling of toxic gas. nih.gov The reaction of 4-ethoxyaniline with CDI, followed by the addition of tert-butylamine (B42293), presents a viable, less hazardous route. nih.gov

Plasma-Based Synthesis: Emerging technologies like plasma-ice interaction offer an energy-efficient, environmentally friendly method for urea synthesis. arxiv.org Research into adapting this technology for substituted ureas could provide a novel pathway by activating nitrogen and carbon precursors to form the urea backbone under mild conditions. arxiv.org

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthesis Route Precursors Advantages Challenges & Research Focus
Traditional Isocyanate Route 4-ethoxyaniline, tert-butyl isocyanate High yield, well-established methodology. nih.gov Use of toxic isocyanate precursor.
Direct CO₂ Utilization 4-ethoxyaniline, tert-butylamine, CO₂ Utilizes renewable feedstock, atom-economical. researchgate.net Requires development of efficient and selective catalysts; optimization of reaction conditions (pressure, temperature).
CDI Phosgene Substitute 4-ethoxyaniline, tert-butylamine, CDI Avoids use of phosgene, uses stable solid reagent. nih.gov Stoichiometric use of CDI, generation of imidazole (B134444) byproduct.
Plasma-Assisted Synthesis N₂/NH₃ + CO₂ precursors, potentially with aromatic substrates Environmentally friendly, potentially energy-efficient. arxiv.org Technology is in early stages for complex ureas; requires significant process development and optimization.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic pathways discussed above, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques can provide invaluable insights into reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling.

Future research should focus on implementing Process Analytical Technology (PAT) for the synthesis of this compound. endress.com

In-situ Infrared (IR) and Raman Spectroscopy: These non-invasive techniques are powerful tools for monitoring chemical transformations in real-time. endress.comusda.gov By tracking the characteristic vibrational frequencies of functional groups, one could monitor the disappearance of amine (N-H stretching) and isocyanate (N=C=O stretching) peaks and the concurrent appearance of urea (C=O stretching, N-H bending) peaks. usda.gov

Fiber-Optic Probes: The use of immersion probes allows for direct measurement within the reaction vessel, even under harsh conditions or in hazardous environments. endress.com This facilitates continuous data acquisition for creating detailed kinetic profiles, which are crucial for process optimization and control.

Table 2: Spectroscopic Techniques for Real-Time Synthesis Monitoring

Technique Type of Probe Information Gained Potential Application for this compound Synthesis
Fourier-Transform Infrared (FTIR) Spectroscopy Attenuated Total Reflectance (ATR) Immersion Probe Functional group analysis, concentration of reactants/products. usda.gov Monitoring consumption of 4-ethoxyaniline and formation of the urea C=O bond.
Raman Spectroscopy Immersion Probe Molecular fingerprinting, sensitive to non-polar bonds. endress.com Tracking changes in the aromatic ring and tert-butyl group vibrations during the reaction.
Mass Spectrometry Online Sampling Interface Identification of intermediates and byproducts, reaction pathway elucidation. acs.org Detecting transient species in catalytic cycles, such as those involving CO₂ activation.

Expansion of Computational Modeling to Complex Reaction Systems

Computational chemistry offers a powerful predictive tool to complement experimental research. By modeling this compound and its formation, researchers can gain a deeper understanding of its behavior at a molecular level, accelerating the design of efficient synthetic processes and novel materials.

Future computational studies could include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), the transition states and energy profiles for different synthetic pathways can be calculated. nih.gov This would allow for an a priori assessment of the feasibility of green synthesis routes and help identify the most promising catalytic systems.

Thermodynamic and Kinetic Modeling: Simulating the reaction environment, for instance in an industrial reactor, can help predict key parameters like chemical equilibria and reaction rates. cheresources.comresearchgate.net This is crucial for scaling up production from the lab to an industrial setting.

Conformational Analysis: Understanding the conformational preferences of this compound is key to predicting its self-assembly behavior and interaction with other molecules. Molecular dynamics simulations can reveal how the tert-butyl and ethoxyphenyl groups influence its three-dimensional structure and hydrogen-bonding patterns. nih.gov

Table 3: Computational Methods and Their Applications

Computational Method Focus of Study Predicted Properties Relevance to this compound
Density Functional Theory (DFT) Electronic structure, reaction pathways. Transition state energies, reaction enthalpies, HOMO/LUMO energies. nih.govnih.gov Guiding catalyst design for green synthesis, predicting reactivity.
Molecular Dynamics (MD) Conformational dynamics, intermolecular interactions. Hydrogen bonding networks, self-assembly behavior, solvation effects. nih.gov Predicting how the molecule will behave in solution or in a solid-state material.
Process Simulation (e.g., Aspen Plus) Industrial-scale process behavior. Mass and energy balances, reactor performance, phase equilibria. researchgate.netureaknowhow.com Optimizing reactor design and operating conditions for large-scale production.

Development of Structure-Property Relationships for Emerging Material Applications

Phenylurea compounds are known for their utility in diverse materials, including polymers, resins, and corrosion inhibitors. chemicalbook.commdpi.com The unique combination of a bulky, non-polar tert-butyl group and a polar, electron-donating ethoxyphenyl group in this compound suggests it could be a valuable component in advanced materials.

A key research direction is the systematic development of structure-property relationships. This involves synthesizing a series of analogs of this compound—by varying the alkyl and aryl substituents—and correlating their structural features with their macroscopic properties.

Polymer Additives: The hydrogen-bonding capability of the urea group could be exploited to act as a physical cross-linker or compatibilizer in polymer blends. The tert-butyl group would influence its solubility and dispersion within a polymer matrix.

Corrosion Inhibitors: Phenylureas have been investigated as corrosion inhibitors, where they adsorb onto metal surfaces to form a protective layer. chemicalbook.com The ethoxy group could enhance this adsorption on certain metal surfaces.

Supramolecular Gels: The directional hydrogen bonding of the urea moiety can lead to the formation of self-assembled fibrillar networks, resulting in organogels. The interplay between the substituents would govern the stability and properties of such gels.

Table 4: Potential Structure-Property Investigations

Material Property Influential Structural Feature Proposed Research
Solubility tert-Butyl and ethoxy groups Investigate solubility in a range of organic solvents and polymer matrices.
Crystallinity/Self-Assembly Urea hydrogen bonding, aromatic stacking Analyze crystal structures (if solid) and study aggregation behavior in solution using techniques like X-ray diffraction and dynamic light scattering.
Thermal Stability Overall molecular structure Characterize decomposition temperature using thermogravimetric analysis (TGA).
Hydrophobicity Balance of polar (urea, ether) and non-polar (tert-butyl, phenyl) groups Measure water absorption and contact angle on surfaces coated with the compound. mdpi.com

Design of New Urea-Based Architectures for Chemical Catalysis and Sensing (excluding biological sensing)

The urea functional group is a powerful hydrogen-bond donor, a property that has been successfully exploited in the design of organocatalysts. libis.benih.gov Furthermore, urea derivatives can be incorporated into more complex architectures for applications in heterogeneous catalysis and chemical sensing.

Future research should explore the integration of this compound into functional systems:

Heterogeneous Catalysis: The molecule could serve as a strut in a metal-organic framework (MOF). acs.org Isolating the urea moieties within the porous framework prevents self-aggregation and exposes the hydrogen-bonding sites, potentially creating a highly effective and size-selective catalyst for reactions like Friedel-Crafts additions. acs.org

Organocatalysis: Diarylureas are known to catalyze various organic reactions. nih.gov The catalytic activity of this compound itself or its derivatives in base-mediated reactions, such as epoxidations, could be investigated. nih.gov

Chemical Sensors (Non-Biological): While biological sensing is excluded, the urea moiety can be part of a non-enzymatic electrochemical sensor. rsc.org For instance, it could be incorporated into a polymer matrix on an electrode surface. The urea's ability to interact with specific chemical analytes via hydrogen bonding could induce a measurable change in the electrochemical signal, forming the basis of a sensor for environmental or industrial monitoring.

Table 5: Potential Catalytic and Chemical Sensing Applications

Application Area Proposed Role of this compound Principle of Operation
Heterogeneous Catalysis Organic strut in a Metal-Organic Framework (MOF). acs.org The urea group acts as a hydrogen-bond donor to activate substrates within the MOF pores.
Homogeneous Organocatalysis Soluble catalyst for organic synthesis. nih.gov Activation of electrophiles or stabilization of anionic intermediates via hydrogen bonding.
Chemical Sensing Functional component in a sensor coating. Selective binding of a target analyte to the urea group, causing a detectable optical or electrochemical response.

Compound Name Reference

Table 6: List of Chemical Compounds Mentioned

Compound Name Role in Article
This compound Subject of the article, potential product/material
4-ethoxyaniline Reactant/Precursor
tert-Butyl isocyanate Reactant/Precursor
tert-Butylamine Reactant/Precursor
Phosgene Traditional Reagent
N,N'-Carbonyldiimidazole (CDI) Greener Reagent
Carbon Dioxide (CO₂) Greener Reagent/Feedstock
Imidazole Byproduct
Friedel-Crafts reaction products Product of potential catalytic application

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate urea bond formation but risk decomposition. Lower temperatures (25–40°C) favor selectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling reactions, while non-polar solvents improve purity during crystallization .
  • Reaction Time : Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Typical reaction times range from 6–24 hours, depending on catalyst loading .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard methods to isolate high-purity product .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use multimodal analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1^1H NMR (e.g., tert-butyl protons at ~1.3 ppm, ethoxy aromatic protons at ~6.8–7.2 ppm) and 13^{13}C NMR (urea carbonyl at ~155–160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX programs (e.g., SHELXL for refinement), particularly for verifying urea planar geometry .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error to distinguish from byproducts .

Q. What factors influence the compound’s stability under experimental conditions?

Methodological Answer: Stability is contingent on:

  • pH : Hydrolysis of the urea moiety occurs under strongly acidic (pH <2) or basic (pH >10) conditions, yielding aniline and tert-butylamine derivatives. Neutral buffers (pH 6–8) are recommended for biological assays .
  • Light and Oxygen : Store in amber vials under inert gas (N2_2/Ar) to prevent photooxidation of the ethoxyphenyl group .
  • Temperature : Long-term storage at –20°C minimizes thermal degradation; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on urea’s hydrogen-bonding capacity and tert-butyl/ethoxy steric effects .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data to prioritize synthetic targets. For example, electron-donating groups (e.g., ethoxy) may enhance receptor binding .
  • MD Simulations : Simulate solvation dynamics to assess conformational stability in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Validation : Cross-validate bioactivity using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50} assays). Inconsistent results may arise from assay-specific interference (e.g., serum proteins) .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed effects in vivo but not in vitro .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea) to isolate substituent-specific effects .

Q. How can researchers address challenges in detecting trace impurities during analytical validation?

Methodological Answer:

  • HPLC-DAD/UV : Optimize gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate impurities with similar retention times. Use a C18 column (5 µm, 250 mm) for high resolution .
  • LOQ/LOD Calibration : Establish limits of quantification/detection via serial dilution. For example, a signal-to-noise ratio >10:1 ensures reliable impurity detection at 0.1% w/w .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and oxidative (H2_2O2_2) conditions to identify degradation pathways and validate method robustness .

Q. What mechanistic hypotheses explain the compound’s activity in enzyme inhibition assays?

Methodological Answer:

  • Transition-State Mimicry : The urea group may mimic tetrahedral intermediates in protease or kinase active sites, acting as a competitive inhibitor .
  • Allosteric Modulation : The tert-butyl group could induce conformational changes in target proteins, as observed in RET kinase inhibition studies .
  • Validation : Use site-directed mutagenesis (e.g., Ala-scanning) to identify critical binding residues, corroborated by SPR or ITC binding assays .

Data Presentation

Q. Table 1. Comparative Stability of this compound Under Stress Conditions

ConditionDegradation Products Identified% Degradation (72h)Method Used
pH 2 (HCl)Aniline derivative95%HPLC-UV
pH 10 (NaOH)tert-Butylamine88%LC-MS
UV Light (254 nm)Oxidized ethoxyphenyl byproducts40%NMR/TLC
40°C (Dry)None detected<5%HPLC-DAD

Q. Table 2. Key Pharmacokinetic Parameters (Rat Model)

ParameterValue (Mean ± SD)Method
Oral Bioavailability34 ± 5%LC-MS/MS
t1/2_{1/2}6.2 ± 0.8 hNon-compartmental PK
Vd_d2.1 ± 0.3 L/kgPK-Solver

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.